Ochnaflavone

Descripción general

Descripción

Ochnaflavona es un biflavonoide natural, un metabolito vegetal secundario que pertenece a la familia de los biflavonoides. Fue aislado por primera vez de Ochna squarrosa Linn, un miembro de la familia Ochnaceae, en 1973 . Ochnaflavona es conocida por su capacidad única para mediar diversas actividades biológicas, incluida la inhibición de la fosfolipasa A2 y la proliferación de linfocitos . El compuesto ha captado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en los campos de las actividades antiinflamatorias y antiaterogénicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de ochnaflavona implica varios pasos clave. La primera síntesis total fue lograda por el grupo Kawano en 1973, seguida por el grupo Heerden . La síntesis involucra la formación de un intermedio de éter de diarilo y el ensamblaje de dos núcleos de flavona a través de ciclización de anillo . Se establecieron condiciones experimentales óptimas para la ciclización oxidativa para formar ochnaflavona, que involucra el uso de catálisis de paladio (II) .

Métodos de producción industrial: Los métodos de producción industrial para ochnaflavona no están ampliamente documentados.

Análisis De Reacciones Químicas

Tipos de reacciones: Ochnaflavona experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. El compuesto se puede sintetizar a través de la ciclización oxidativa de 2'-hidroxihidrochalconas utilizando catálisis de paladio (II) .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de ochnaflavona incluyen catalizadores de paladio (II), oxidantes y aditivos. El proceso de ciclización oxidativa implica el uso de oxidantes como yodo (I2) y catalizadores de paladio (II) .

Productos principales: El producto principal formado a partir de la ciclización oxidativa de 2'-hidroxihidrochalconas es ochnaflavona. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza del producto deseado .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ochnaflavone exhibits a wide range of pharmacological activities, which can be categorized as follows:

- Anti-inflammatory Activity : this compound has been shown to inhibit the activity of phospholipase A2, an enzyme crucial in inflammatory processes. This inhibition is associated with a reduction in the release of arachidonic acid, leading to decreased production of pro-inflammatory mediators. Research indicates that this compound directly binds to phospholipase A2, irreversibly inhibiting its function .

- Anti-atherogenic Activity : A study highlighted this compound's ability to inhibit tumor necrosis factor-alpha-induced proliferation of human vascular smooth muscle cells. This effect is mediated through the regulation of key signaling pathways, including extracellular signal-regulated kinase 1/2 and matrix metalloproteinase-9 .

- Antimicrobial Activity : this compound demonstrates significant antibacterial properties against various pathogens. It has shown effectiveness against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating greater susceptibility compared to gram-positive bacteria .

- Antitumor Activity : The compound has been investigated for its cytotoxic effects on cancer cells. For instance, derivatives of this compound exhibited significant cytotoxicity against human nasopharynx carcinoma cells, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

Mecanismo De Acción

El mecanismo de acción de ochnaflavona implica la modulación de varios objetivos y vías moleculares. El compuesto ejerce sus efectos inhibiendo enzimas clave y vías de señalización involucradas en la inflamación, el cáncer y las infecciones virales. Por ejemplo, ochnaflavona inhibe la vía de la cinasa regulada por señal extracelular (ERK), la metaloproteinasa de matriz-9 (MMP-9) y la regulación del ciclo celular . Además, el compuesto modula la vía de señalización ERK1-2/p38/NFκB y regula la expresión de metaloproteinasas de matriz .

Comparación Con Compuestos Similares

Ochnaflavona es parte de la familia de los biflavonoides, que incluye otros compuestos similares como la hinokiflavona, la delicaflavona y la amentoflavona . Estos compuestos comparten similitudes estructurales, como la presencia de un enlace éter entre las unidades de flavonoide. Ochnaflavona es única debido a sus actividades biológicas específicas y objetivos moleculares. Por ejemplo, la hinokiflavona también exhibe propiedades anticancerígenas, pero difiere en su mecanismo de acción y objetivos moleculares .

Compuestos similares:

- Hinokiflavona

- Delicaflavona

- Amentoflavona

Ochnaflavona destaca por su capacidad única para inhibir la fosfolipasa A2 y la proliferación de linfocitos, lo que la convierte en una candidata prometedora para aplicaciones terapéuticas .

Actividad Biológica

Ochnaflavone, a naturally occurring biflavonoid primarily isolated from the plant Ochna integerrima, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, anti-inflammatory, anticancer, and other health-related effects.

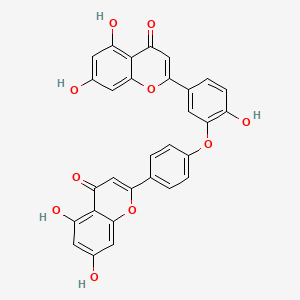

Chemical Structure and Properties

This compound is characterized by its biflavonoid structure, which consists of two flavonoid units linked together. This structural feature is believed to contribute to its various biological activities.

Antibacterial Activity

This compound has demonstrated considerable antibacterial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the antibacterial activity of this compound and its methyl ether derivative against four nosocomial pathogens: Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa.

Key Findings:

- Minimum Inhibitory Concentration (MIC) :

- P. aeruginosa: 31.3 µg/mL

- S. aureus: 62.5 µg/mL

- The selectivity index values ranged from 1.29 to 4.03, indicating lower toxicity to host cells compared to pathogens .

| Pathogen | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Pseudomonas aeruginosa | 31.3 | 4.03 |

| Staphylococcus aureus | 62.5 | 1.29 |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, particularly through the inhibition of inducible nitric oxide synthase (iNOS) expression in macrophage cells stimulated by lipopolysaccharides (LPS).

- This compound inhibits the activation of the ERK1/2 pathway, which is crucial for iNOS expression.

- It effectively blocks the transactivation of NF-kappaB, a key transcription factor involved in inflammatory responses .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Studies:

- In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptotic pathways through various signaling mechanisms .

- A recent study highlighted its potential role in targeting beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease, suggesting a dual therapeutic potential in cancer and neurodegenerative diseases .

Other Biological Activities

Beyond its antibacterial and anti-inflammatory effects, this compound has been reported to possess:

Propiedades

IUPAC Name |

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPGECDACGBKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198281 | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50276-96-5 | |

| Record name | Ochnaflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochnaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ochnaflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B97Q9UZ5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ochnaflavone exhibits its activity by interacting with various molecular targets. For instance, it directly inhibits secretory phospholipase A2 (sPLA2-IIA) [, , , , ]. This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes [, , , ]. This compound also suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects [, , ]. Additionally, it modulates cell cycle progression by downregulating cyclins and CDKs while upregulating the CDK inhibitor p21waf1 [].

A:

- Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques including 1D and 2D NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) [, , , , , ]. Key structural features are the presence of two apigenin units connected by a C-O-C linkage between the C-3′ of one unit and C-4‴ of the other, forming a biflavonoid structure.

ANone: While specific studies on material compatibility and stability are limited, the isolation of this compound from various plant sources suggests it possesses inherent stability under natural conditions [1, 3, 6-8, 10, 14, 20, 29]. Further research is needed to determine its stability under different pH, temperature, and storage conditions relevant to pharmaceutical applications.

A: Current research primarily focuses on this compound's biological activities rather than its potential catalytic properties. While it inhibits enzymes like sPLA2-IIA [, , , , ] and possibly COX-2 [, ], these interactions are primarily inhibitory rather than catalytic. Further investigation is needed to explore any inherent catalytic potential and related applications.

A: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted on this compound [, , , ]. These studies have explored its binding interactions with targets like SARS-CoV-2 proteins (Mpro, ACE2) [, ] and PPAR-γ [, ], providing insights into its potential therapeutic mechanisms.

ANone: Specific SHE regulations regarding this compound are currently unavailable, likely due to its early stage of development as a potential therapeutic agent. As research progresses, addressing SHE considerations, including toxicological assessments, environmental impact evaluations, and the establishment of safe handling and disposal procedures, will be crucial.

A: The research journey of this compound began with its initial isolation and structural characterization from the leaves of Ochna squarrosa Linn []. Early studies focused on elucidating its chemical structure and exploring its anti-inflammatory properties [, , , ]. Subsequent research identified its presence in other plant species [3, 6-8, 10, 14, 20, 29] and further investigated its anti-inflammatory mechanisms, including its inhibitory effects on sPLA2-IIA [, , , , ]. Recent studies have employed computational approaches to explore its potential as a therapeutic agent for diseases like COVID-19 and its associated complications [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.